4-oxo-4aH-quinoline-2-carboxylic acid

Catalog No.
S12831397
CAS No.
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-oxo-4aH-quinoline-2-carboxylic acid

Product Name

4-oxo-4aH-quinoline-2-carboxylic acid

IUPAC Name

4-oxo-4aH-quinoline-2-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-6H,(H,13,14)

InChI Key

JAHVJCYZEIMMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=CC2=O)C(=O)O)C=C1

4-Oxo-4aH-quinoline-2-carboxylic acid is a heterocyclic compound characterized by a quinoline backbone with a carboxylic acid functional group and a ketone at the 4-position. Its molecular formula is C10H7NO3C_{10}H_{7}NO_{3}, and it has a molecular weight of approximately 193.17 g/mol. The compound features a bicyclic structure that is integral to its chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and organic synthesis.

, including:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive in acid-base chemistry.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Reduction: The ketone group can be reduced to an alcohol under appropriate conditions.
  • Nucleophilic Substitution: The quinoline nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are essential for synthesizing derivatives that may enhance biological activity or modify physical properties.

4-Oxo-4aH-quinoline-2-carboxylic acid exhibits a range of biological activities. Research indicates its potential as an antibacterial agent, with studies showing efficacy against various bacterial strains. Additionally, derivatives of this compound have been explored for their antitumor properties, suggesting its relevance in cancer research. The unique structural features contribute to its interaction with biological targets, influencing its pharmacological profile.

The synthesis of 4-oxo-4aH-quinoline-2-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate substrates such as anilines and α-carbonyl compounds, cyclization can occur under acidic or basic conditions to form the quinoline ring.
  • Oxidative Methods: Utilizing oxidizing agents on precursors like 2-aminoaryl ketones can yield the desired quinoline structure.
  • Carboxylation: Introduction of the carboxylic acid group can be performed via carboxylation reactions using carbon dioxide and suitable catalysts.

These methods allow for the production of the compound and its derivatives with varying substituents that may enhance specific properties.

The applications of 4-oxo-4aH-quinoline-2-carboxylic acid are diverse:

  • Pharmaceuticals: Its antibacterial and potential anticancer properties make it a candidate for drug development.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research Tools: Used in biochemical assays to study enzyme interactions or cellular responses due to its bioactive nature.

Interaction studies have focused on understanding how 4-oxo-4aH-quinoline-2-carboxylic acid interacts with various biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor for specific enzymes have shown promise in therapeutic applications.
  • Binding Affinity Studies: Assessing its binding affinity to bacterial proteins has provided insights into its mechanism of action as an antibacterial agent.

These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 4-oxo-4aH-quinoline-2-carboxylic acid, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
7-Chloro-4-oxo-4aH-quinoline-2-carboxylic acidC10H6ClNO3Chlorine substitution enhances antibacterial activity .
7-Methoxy-4-oxo-4aH-quinoline-2-carboxylic acidC11H9NO4Methoxy group may influence lipophilicity .
7,8-Dichloro-4-oxo-4aH-quinoline-3-carboxylic acidC10H6Cl2N2O3Known as a small molecule inhibitor of casein kinase 2.

These compounds are significant in medicinal chemistry due to their varied biological activities and potential therapeutic applications. The unique combination of functional groups in 4-oxo-4aH-quinoline-2-carboxylic acid sets it apart from these similar compounds, particularly regarding its specific interactions with biological targets.

The exploration of quinoline derivatives dates to the 19th century, with seminal work by Zdenko Hans Skraup and Oscar Döbner laying the groundwork for quinoline synthesis. The Skraup reaction, involving aniline, sulfuric acid, and glycerol, pioneered the production of quinolines. Later adaptations, such as the Doebner-Miller reaction, expanded synthetic routes by utilizing α,β-unsaturated carbonyl compounds and anilines to form substituted quinolines.

4-Oxo-4aH-quinoline-2-carboxylic acid emerged as a structurally unique derivative due to its fused bicyclic system and carboxylic acid moiety. Early pharmacological studies in the 2000s revealed its potential as a scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs), with derivatives showing COX-1/COX-2 inhibitory activity comparable to indomethacin. Natural sources, such as the Australian ascidian Botrylloides perspicuum, further enriched its discovery narrative by yielding structurally related quinoline-2-carboxylic acid derivatives like perspicamides A and B.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4-oxo-4aH-quinoline-2-carboxylic acid, reflecting its oxo group at position 4, a partially saturated 4aH-quinoline core, and a carboxylic acid substituent at position 2. Common synonyms include:

  • 4-Quinolone-2-carboxylic acid (emphasizing the ketone group at position 4)
  • 1,4-Dihydro-4-oxoquinoline-2-carboxylic acid (highlighting the dihydroquinoline structure)
  • Benzyl quinolone carboxylic acid (referring to specific synthetic derivatives)

The CAS registry number and molecular formula (C₁₀H₇NO₃) provide unambiguous identification, while its molecular weight of 189.17 g/mol aligns with its heterocyclic architecture.

Relevance in Heterocyclic Chemistry

As a bicyclic system comprising a benzene ring fused to a pyridine ring, quinoline serves as a privileged scaffold in medicinal chemistry. The 4-oxo-4aH-quinoline-2-carboxylic acid variant enhances this framework with two critical functional groups:

  • Carboxylic Acid (-COOH): Facilitates hydrogen bonding and salt formation, improving solubility and target interaction.
  • Ketone (=O) at Position 4: Participates in keto-enol tautomerism, enabling diverse reactivity in substitution and condensation reactions.

The compound’s planar structure allows π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in COX-2 docking studies. Its synthetic versatility is evidenced by modifications at positions 1, 3, and 6–8, which modulate electronic and steric properties for tailored bioactivity.

Overview of Quinoline Derivatives and Their Significance

Quinoline derivatives exhibit broad pharmacological profiles, including antiviral, anticancer, and anti-inflammatory activities. Key derivatives of 4-oxo-4aH-quinoline-2-carboxylic acid include:

Anti-Inflammatory Agents

1-aryloyl derivatives, such as kynurenic acid methyl ester analogs, demonstrate potent COX-2 selectivity. Automatic docking simulations reveal hydrogen bonding with COX-2’s Tyr385 and Ser530 residues, correlating with in vivo anti-inflammatory efficacy.

Antiviral Compounds

Perspicamides A and B, isolated from marine ascidians, feature quinoline-2-carboxylic acid cores with modified side chains. These natural products exhibit unique bioactivity profiles, though their mechanisms remain under investigation.

Synthetic Intermediates

Ethyl 1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylates serve as precursors for carboxamide derivatives. For example, coupling with primary amines via PyBRoP-mediated reactions yields compounds with sub-micromolar binding affinities for biological targets.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

189.042593085 g/mol

Monoisotopic Mass

189.042593085 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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